molecular formula C10H16O3 B13154554 2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid

2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B13154554
M. Wt: 184.23 g/mol
InChI Key: HGBFIPRINDYALZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound with a unique structure that includes a methoxymethyl group and a carboxylic acid functional group. This compound is part of the norbornane family, which is known for its rigid and strained ring system. The presence of the methoxymethyl group adds to its chemical versatility, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The starting materials often include a diene and a dienophile, which react under thermal or catalytic conditions to form the bicyclic structure. The methoxymethyl group can be introduced through subsequent functionalization steps, such as alkylation or etherification reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical processes. The methoxymethyl and carboxylic acid groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic effects, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane-2-carboxylic acid: Lacks the methoxymethyl group, making it less versatile in certain chemical reactions.

    2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid: Contains a methyl group instead of a methoxymethyl group, affecting its reactivity and applications.

    Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester: The ester form of the compound, which has different solubility and reactivity properties.

Uniqueness

The presence of the methoxymethyl group in 2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid enhances its chemical reactivity and versatility, making it a valuable compound for various applications. Its unique structure allows for specific interactions in biological systems and provides opportunities for the development of novel materials and pharmaceuticals.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

2-(methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C10H16O3/c1-13-6-10(9(11)12)5-7-2-3-8(10)4-7/h7-8H,2-6H2,1H3,(H,11,12)

InChI Key

HGBFIPRINDYALZ-UHFFFAOYSA-N

Canonical SMILES

COCC1(CC2CCC1C2)C(=O)O

Origin of Product

United States

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